- An effective one-pot conversion of acid chlorides to aldehydes and ketonesTetrahedron Letters, 2013, 54(24), 3199-3203,
Cas no 942-92-7 (Caprophenone)

Caprophenone structure
Nombre del producto:Caprophenone
Número CAS:942-92-7
MF:C12H16O
Megavatios:176.254843711853
MDL:MFCD00009512
CID:83240
PubChem ID:70337
Caprophenone Propiedades químicas y físicas
Nombre e identificación
-
- Hexanophenone
- n-Amyl phenyl ketone~Phenyl n-pentyl ketone
- Amyl phenyl ketone
- n-Hexanophenone
- n-Hexanophenoneneat
- 1-phenyl-1-hexanon
- 1-Phenyl-1-hexanone
- 1-phenyl-1-hexaphenone
- 1-phenyl-hexan-1-one
- CAPROPHENONE
- cyclobutylphenyl ketone
- Hexaphenone
- n-pentyl phenyl ketone
- pentyl phenyl ketone
- phenyl pentyl ketone
- 1-Benzoylpentane
- NSC 8480
- 1-phenylhexan-1-one
- 1-Hexanone, 1-phenyl-
- 4-ethylbutyrophenone
- MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Hexanophenone, 98%
- Q63409590
- NSC8480
- n-Amylphenyl ketone
- n-Amyl phenyl ketone
- Hexanophenone, 99%
- HEXANO PHENONE
- Hexanophenone, >=99%
- 1-Phenyl-1-hexanone (ACI)
- Hexanophenone (6CI, 8CI)
- Caprophenone
-
- MDL: MFCD00009512
- Renchi: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
- Clave inchi: MAHPVQDVMLWUAG-UHFFFAOYSA-N
- Sonrisas: O=C(CCCCC)C1C=CC=CC=1
- Brn: 1908667
Atributos calculados
- Calidad precisa: 176.12000
- Masa isotópica única: 176.120115130 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 145
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Peso molecular: 176.25
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: Not determined
- Denso: 0.958 g/mL at 25 °C(lit.)
- Punto de fusión: 25-26 °C (lit.)
- Punto de ebullición: 265 °C(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: n20/D 1.5105(lit.)
- Disolución: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 17.07000
- Logp: 3.44960
- Disolución: Not determined
Caprophenone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H316-H320
- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Términos de riesgo:R36/37/38
Caprophenone Datos Aduaneros
- Código HS:2914399090
- Datos Aduaneros:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Caprophenone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A662968-500g |
Hexanophenone |
942-92-7 | 98% | 500g |
$275.0 | 2024-04-15 | |
abcr | AB117027-500 g |
n-Hexanophenone, 98%; . |
942-92-7 | 98% | 500 g |
€686.10 | 2023-07-20 | |
Enamine | EN300-21120-0.05g |
1-phenylhexan-1-one |
942-92-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
TRC | C242230-10g |
Caprophenone |
942-92-7 | 10g |
$ 92.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QU898-5g |
Caprophenone |
942-92-7 | 98.0%(GC) | 5g |
¥114.4 | 2023-09-02 | |
Ambeed | A662968-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
$18.0 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-25G |
Caprophenone |
942-92-7 | 25g |
¥784.07 | 2023-11-05 | ||
TRC | C242230-5g |
Caprophenone |
942-92-7 | 5g |
$ 58.00 | 2023-09-08 | ||
Apollo Scientific | OR937978-5g |
Hexanophenone |
942-92-7 | 98% | 5g |
£27.00 | 2025-02-20 | |
Apollo Scientific | OR937978-25g |
Hexanophenone |
942-92-7 | 98% | 25g |
£38.00 | 2025-02-20 |
Caprophenone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ; 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Catalysts: Cesium acetate ; 10 min, rt
1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Referencia
- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to KetonesOrganic Letters, 2020, 22(4), 1265-1269,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of AmidesOrganic Letters, 2022, 24(14), 2778-2782,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C
Referencia
- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalystJournal of Catalysis, 2022, 413, 365-373,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt
Referencia
- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form CarbonylsOrganic Letters, 2023, 25(29), 5486-5491,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Referencia
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydrideEuropean Journal of Organic Chemistry, 2002, (19), 3254-3267,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketonesNew Journal of Chemistry, 2015, 39(11), 8763-8770,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium , Aluminum hydroxide Solvents: Toluene ; 12 h, 80 °C
Referencia
- Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcoholsAngewandte Chemie, 2005, 44(42), 6913-6915,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C
Referencia
- Preparation and characterization of a magnetic catalyst for coupling reactionsJournal of Coordination Chemistry, 2023, 76(3-4), 467-478,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C
Referencia
- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphereTetrahedron, 2014, 70(14), 2431-2438,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine , Palladium diacetate Solvents: Tetrahydrofuran
Referencia
- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydridesAngewandte Chemie, 2001, 40(18), 3458-3460,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C
Referencia
- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr ComplexOrganic Letters, 2005, 7(18), 4017-4019,
Synthetic Routes 15
Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Water ; rt; 60 h, 95 °C
1.2 Reagents: Water ; rt; 60 h, 95 °C
Referencia
- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted CatalysisChemistry - A European Journal, 2012, 18(35), 11107-11114,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C
Referencia
- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary AlcoholsACS Omega, 2019, 4(6), 10741-10754,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ; 0 °C
Referencia
- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: Gallium nitride Solvents: Heptane ; 4 h, 90 °C
Referencia
- Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts ReactionChemistrySelect, 2016, 1(19), 6062-6068,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt
Referencia
- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanolSynlett, 2004, (10), 1686-1690,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt
Referencia
- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediatorsSynlett, 2005, (20), 3151-3153,
Caprophenone Raw materials
- 2-Bromoacetophenone
- 2,6-Piperidinedione, 1-benzoyl-
- phenyllithium
- Hexanoic acid, 2-pyridinyl ester
- 1-Phenyl-1-hexyne
- Hexanoic acid,2-cyano-, ethyl ester
- Hexanoic anhydride
- Phenylboronic acid
- 1,3-Dithiane, 2-pentyl-2-phenyl-
- Benzenemethanol, α-(1E)-1-penten-1-yl-
- 1-Hexanone, 6-bromo-1-phenyl-
- Zinc, bromopentyl-
- Acetophenone
- 1-Butanol
- 1-Phenyl-1-hexanol
- 3-Buten-1-ol
Caprophenone Preparation Products
Caprophenone Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:942-92-7)Hexanophenone
Número de pedido:sfd16038
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37
Precio ($):discuss personally
Caprophenone Literatura relevante
-
Manly Callewaert,Jeff Op De Beeck,Katsuyuki Maeno,Sertan Sukas,Hugo Thienpont,Heidi Ottevaere,Han Gardeniers,Gert Desmet,Wim De Malsche Analyst 2014 139 618
-
Javier Francos,Lucía Menéndez-Rodríguez,Eder Tomás-Mendivil,Pascale Crochet,Victorio Cadierno RSC Adv. 2016 6 39044
-
3. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979
-
Christoph R. Müller,María Pérez-Sánchez,Pablo Domínguez de María Org. Biomol. Chem. 2013 11 2000
-
Yong-Kyun Sim,Hyejeong Lee,Jung-Woo Park,Dong-Su Kim,Chul-Ho Jun Chem. Commun. 2012 48 11787
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- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas
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Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
(CAS:942-92-7)

Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:942-92-7)Caprophenone

Pureza:99%
Cantidad:500g
Precio ($):248.0